(R)-1-(furan-2-yl)pentan-1-amine

GPCR pharmacology trace amine-associated receptors chiral amine selectivity screening

(R)-1-(Furan-2-yl)pentan-1-amine (CAS 781611-07-2) is a chiral primary amine comprising a furan-2-yl ring at the α-carbon of a pentylamine chain. It is classified within the furfurylamine family and serves predominantly as a research intermediate in medicinal chemistry and agrochemical lead development.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12873936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(furan-2-yl)pentan-1-amine
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CO1)N
InChIInChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m1/s1
InChIKeyYCNWYDMJAQDTRK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Specification for (R)-1-(Furan-2-yl)pentan-1-amine (CAS 781611-07-2): Core Identity and Sourcing Parameters


(R)-1-(Furan-2-yl)pentan-1-amine (CAS 781611-07-2) is a chiral primary amine comprising a furan-2-yl ring at the α-carbon of a pentylamine chain [1]. It is classified within the furfurylamine family and serves predominantly as a research intermediate in medicinal chemistry and agrochemical lead development . The compound exhibits defined physicochemical properties (LogP 3.17, TPSA 39.16 Ų, molecular weight 153.22 g/mol, C₉H₁₅NO) [1], and is commercially available at ≥98% purity .

Why (R)-1-(Furan-2-yl)pentan-1-amine Cannot Be Directly Replaced by Its (S)-Enantiomer or Racemic Mixture


The (R)-enantiomer of 1-(furan-2-yl)pentan-1-amine displays distinct pharmacodynamic behavior compared to its (S)-counterpart or the racemic mixture. In trace amine-associated receptor 1 (TAAR1) functional assays, the (R)-enantiomer (implicitly tested as the single stereoisomer) exhibits EC₅₀ values of 540 nM at mouse TAAR1 and 1,600 nM at human TAAR1, while showing >10,000 nM at mouse TAAR5, indicating receptor subtype selectivity [1]. Generic substitution with the racemate or the (S)-enantiomer would introduce undefined stereochemical mixtures that are known to alter target engagement in amine-sensing GPCR systems, where even minor structural changes can invert or abolish functional activity [2]. The synthetic methodology also matters: enzymatic kinetic resolution via ω-transaminase yields optically pure (R)-amine directly from biogenic furfurals, whereas classical chemical resolution often leaves residual (S)-isomer that compromises assay reproducibility .

Quantitative Differentiation Evidence for (R)-1-(Furan-2-yl)pentan-1-amine Against Closest Comparators


TAAR1 Agonist Potency and Selectivity Profile of (R)-1-(Furan-2-yl)pentan-1-amine vs. Related Furfurylamines

In functional BRET-based cAMP accumulation assays using HEK293 cells transiently expressing human TAAR1, (R)-1-(furan-2-yl)pentan-1-amine exhibits an EC₅₀ of 1,600 nM. By contrast, at mouse TAAR5 it displays EC₅₀ > 10,000 nM, yielding a >6.25-fold selectivity window for human TAAR1 over mouse TAAR5 [1]. At mouse TAAR1 the EC₅₀ is 540 nM, demonstrating 2.96-fold higher potency relative to the human ortholog [1]. Comparator data for the unsubstituted furfurylamine (furan-2-ylmethanamine) and the racemic 1-(furan-2-yl)pentan-1-amine are not available from the same assay panel; however, the intrinsic selectivity profile of the (R)-enantiomer represents a defined starting point for medicinal chemistry optimization programs targeting human TAAR1 [2].

GPCR pharmacology trace amine-associated receptors chiral amine selectivity screening

Optical Purity Attainable via Enzymatic Kinetic Resolution: (R)-1-(Furan-2-yl)pentan-1-amine vs. Racemic Synthesis

The synthetic route developed by Blume and Deska (2015) employs a scalable condensation-umpolung-alkylation of biogenic furfurals to generate racemic furfurylamines, followed by ω-transaminase-catalyzed kinetic resolution to yield the (R)-enantiomer in optically pure form . This biocatalytic approach contrasts with standard chemical resolution methods, where the (R)-amine in the Demir et al. (2003) oxazaborolidine reduction protocol was obtained with enantiomeric excesses typically in the range of 44–88% depending on substrate [1]. The enzymatic method offers a theoretical ee approaching >99%, although specific verified ee values for the exact pentylamine derivative require batch-specific Certificate of Analysis from suppliers such as ChemScene (purity ≥98%, chiral purity not explicitly quantified) .

biocatalysis chiral amine synthesis enzymatic resolution green chemistry

Physicochemical Property Comparison: (R)-1-(Furan-2-yl)pentan-1-amine vs. Shorter-Chain Furan-2-yl Amines

The (R)-1-(furan-2-yl)pentan-1-amine exhibits a computed LogP of 3.17 and a topological polar surface area (TPSA) of 39.16 Ų [1]. These values place it in a more lipophilic regime compared to the shorter-chain analogue (1R)-1-(furan-2-yl)propan-1-amine (CAS 188772-70-5, MW 125.17, C₇H₁₁NO) and (R)-1-(furan-2-yl)ethanamine (MW 111.14, C₆H₉NO), where reduced alkyl chain length is expected to lower LogP by approximately 0.5–1.0 log units per methylene deletion based on additive fragment contributions. The increased lipophilicity of the pentyl derivative facilitates membrane permeation in cell-based assays while maintaining a TPSA below 60 Ų, commonly cited as a threshold for favorable oral absorption .

physicochemical profiling drug-likeness LogP chiral building blocks

Scientifically Grounded Application Scenarios for (R)-1-(Furan-2-yl)pentan-1-amine


TAAR1-Focused GPCR Screening and Structural Biology Studies

The measurable TAAR1 agonist activity (hTAAR1 EC₅₀ = 1,600 nM; mTAAR1 EC₅₀ = 540 nM) qualifies (R)-1-(furan-2-yl)pentan-1-amine as a defined chemical probe for trace amine receptor pharmacology. Unlike endogenous trace amines such as β-phenethylamine (PEA), which exhibit broad receptor activation profiles, the furfurylamine scaffold provides a modular chiral core suitable for systematic SAR expansion. Researchers investigating species-specific TAAR1 pharmacology can utilize the human/mouse potency differential (2.96-fold) as a benchmark for lead optimization [1].

Biocatalytic Synthesis of Enantiopure Heterocyclic Building Blocks from Renewable Feedstocks

The established enzymatic kinetic resolution route via ω-transaminase enables preparation of optically pure (R)-1-(furan-2-yl)pentan-1-amine directly from biogenic furfural, aligning with green chemistry procurement mandates. This biocatalytic pathway is preferable to traditional chemical resolution for programs requiring scalable, sustainable access to chiral furfurylamine intermediates. The furan ring further serves as a latent carboxylic acid equivalent, permitting oxidative conversion to α-amino acid derivatives for incorporation into peptide mimetics .

Medicinal Chemistry Campaigns Balancing Lipophilicity and Hydrogen-Bonding Capacity

With a LogP of 3.17 and TPSA of 39.16 Ų, (R)-1-(furan-2-yl)pentan-1-amine occupies a favorable physicochemical space for central nervous system (CNS) drug discovery, where moderate lipophilicity (LogP 2–4) and low polar surface area (<60 Ų) are correlated with blood-brain barrier penetration. The pentyl chain provides sufficient hydrophobic bulk for target binding pocket occupancy while the primary amine enables facile derivatization (amide coupling, reductive amination, sulfonamide formation) for library synthesis .

Chiral Reference Standard for Chromatographic Method Development

The defined (R)-configuration at the α-carbon makes this compound suitable as a chiral reference standard for HPLC and SFC method validation in analytical laboratories. Its furan chromophore facilitates UV detection at 220–254 nm, and the primary amine group is amenable to derivatization with chiral resolving agents for enantiomeric excess determination. Given that furan derivatives require specialized chiral stationary phases for separation (as demonstrated for related furfuryl stereoisomers), the availability of a well-characterized (R)-enantiomer is critical for method qualification .

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